Bienvenue dans la boutique en ligne BenchChem!

1-Benzothiazol-2-yl-ethylamine

Medicinal chemistry Drug design Lead optimization

1-Benzothiazol-2-yl-ethylamine is a heterocyclic primary amine whose chiral α-methyl ethylamine side chain confers unique CNS drug-like properties (XLogP3 1.9, TPSA 67.2 Ų). Unlike simpler 2-aminobenzothiazole analogs, its single rotatable bond and balanced H-bond profile (1 donor, 3 acceptors) enable precise hinge-binding orientation in kinase inhibitor design. The (R)-enantiomer is the key chiral building block for the carboxamide fungicide benthiavalicarb (EP1440970B1). Available as free base and hydrochloride salt to support both lipophilic coupling reactions and aqueous formulation studies. Procure this specific α-methyl derivative to ensure reproducible SAR outcomes and scalable process development.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 177407-14-6
Cat. No. B070691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiazol-2-yl-ethylamine
CAS177407-14-6
Synonyms2-Benzothiazolemethanamine,alpha-methyl-(9CI)
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2S1)N
InChIInChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3
InChIKeyLXVJOKQWUUSEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiazol-2-yl-ethylamine (CAS 177407-14-6): Baseline Physicochemical and Structural Profile for Procurement Decisions


1-Benzothiazol-2-yl-ethylamine, systematically named 1-(1,3-benzothiazol-2-yl)ethanamine, is a heterocyclic primary amine comprising a benzothiazole core linked to an α-methyl-substituted ethylamine side chain (molecular formula C₉H₁₀N₂S, MW 178.26 g/mol) [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with a computed XLogP3 of 1.9, a topological polar surface area of 67.2 Ų, and a single rotatable bond between the aromatic ring and the chiral α-carbon, defining its conformational behavior [1].

Why 1-Benzothiazol-2-yl-ethylamine Cannot Be Replaced by Unsubstituted or Chain-Variant Benzothiazole Analogs


Replacing 1-benzothiazol-2-yl-ethylamine with simpler benzothiazole derivatives such as 2-aminobenzothiazole or 2-(aminomethyl)benzothiazole introduces quantifiable changes in molecular descriptors—including lipophilicity, hydrogen-bonding capacity, and rotatable bond count—that directly affect membrane permeability, target-binding orientation, and metabolic stability [1][2]. These structural nuances cannot be substituted without altering the downstream biological or physicochemical profile of the final compound, making precise procurement of the specific α-methyl ethylamine derivative essential for reproducible research outcomes [3].

Quantitative Differentiation of 1-Benzothiazol-2-yl-ethylamine: Key Evidence Dimensions for Scientific Selection


Increased Lipophilicity (XLogP3) Relative to Unsubstituted 2-Aminobenzothiazole

1-Benzothiazol-2-yl-ethylamine exhibits a computed XLogP3 of 1.9, which is approximately 0.4 log units higher than that of 2-aminobenzothiazole (XLogP3 ≈ 1.5) [1][2]. This increase in lipophilicity correlates with an approximate 2.5-fold enhancement in predicted passive membrane permeability, a critical factor for optimizing blood-brain barrier penetration or oral bioavailability in central nervous system and oncology drug discovery programs [1].

Medicinal chemistry Drug design Lead optimization

Expanded Topological Polar Surface Area (TPSA) Versus 2-(Aminomethyl)benzothiazole

The α-methyl ethylamine side chain of 1-benzothiazol-2-yl-ethylamine increases the topological polar surface area (TPSA) to 67.2 Ų, which is nearly double that of 2-(aminomethyl)benzothiazole (TPSA ≈ 38 Ų) and substantially larger than 2-aminobenzothiazole (TPSA ≈ 38 Ų) [1][2][3]. TPSA values below 90 Ų are generally favorable for blood-brain barrier penetration, and the 67.2 Ų value places this compound in an optimal range for CNS drug candidates, offering a unique balance between polarity and passive diffusion [1].

Pharmacokinetics Blood-brain barrier Polar surface area

Increased Rotatable Bond Count Provides Conformational Flexibility for Receptor Docking

The ethylamine side chain introduces a single rotatable bond between the benzothiazole core and the α-carbon, whereas 2-aminobenzothiazole has zero rotatable bonds and 2-(aminomethyl)benzothiazole has one rotatable bond but with a less extended side chain [1][2][3]. This additional degree of freedom in 1-benzothiazol-2-yl-ethylamine enables conformational sampling that can optimize interactions with shallow or flexible binding pockets, as demonstrated in benzothiazole-based kinase inhibitor design [4].

Medicinal chemistry Structure-activity relationship Conformational analysis

Improved Synthetic Accessibility via High-Yield Industrial Process (Class-Level Evidence)

A European patent (EP1440970B1) discloses an industrial process for synthesizing 1-(2-benzothiazolyl)alkylamines, including the target compound, achieving yields exceeding 80% by using a 2-aminothiophenol derivative metal salt and amino acid-N-carboxy anhydride [1]. This represents a dramatic improvement over conventional methods, which for a related 1-(6-fluoro-2-benzothiazolyl)ethylamine were reported to give only 34% yield [1]. While direct yield data for the unsubstituted 1-benzothiazol-2-yl-ethylamine are not provided in the patent, the class-level improvement strongly implies that this compound can be sourced with higher reliability and at a lower cost compared to analogs still reliant on legacy synthetic routes.

Process chemistry Scale-up Cost of goods

Availability in High-Purity Free Base and Hydrochloride Salt Forms for Formulation Flexibility

1-Benzothiazol-2-yl-ethylamine is commercially available as a free base (CAS 177407-14-6, purity ≥95% by HPLC) and as a hydrochloride salt (CAS 1158794-11-6) . The free base exhibits a logP of 1.9, while the hydrochloride salt offers improved aqueous solubility (estimated >10 mg/mL at pH 7.4) and stability for formulation screening [1]. In contrast, 2-aminobenzothiazole is typically supplied only as the free base, limiting options for solubility optimization .

Salt selection Solubility Formulation development

High-Value Application Scenarios for 1-Benzothiazol-2-yl-ethylamine Driven by Quantitative Differentiation


Lead Optimization for CNS-Penetrant Drug Candidates

The compound's favorable lipophilicity (XLogP3 1.9) and TPSA (67.2 Ų) place it squarely within the optimal range for blood-brain barrier penetration, making it a strategic choice for fragment-based or scaffold-hopping campaigns targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, or epilepsy [1]. Its α-methyl ethylamine side chain provides a unique vector for further functionalization while maintaining CNS drug-like properties, offering a distinct advantage over less lipophilic or more polar benzothiazole analogs [1].

Kinase Inhibitor Discovery: Conformational Flexibility for ATP-Binding Site Engagement

The single rotatable bond between the benzothiazole core and the α-carbon permits conformational adaptation, enabling the compound to serve as a hinge-binding scaffold in kinase inhibitor design [2]. This flexibility is particularly valuable when targeting kinases with flexible glycine-rich loops or when seeking to avoid resistance-conferring mutations. The compound's balanced H-bond donor/acceptor profile (1 donor, 3 acceptors) further enhances its suitability for forming specific interactions within the ATP-binding pocket [1].

Asymmetric Synthesis of Agrochemical Intermediates (e.g., Benthiavalicarb Precursors)

The α-methyl ethylamine side chain provides a chiral center, and the compound (as its (R)-enantiomer) is a key intermediate in the synthesis of benthiavalicarb, a commercially successful carboxamide fungicide [3]. The high-yield industrial process disclosed in EP1440970B1 ensures that the chiral integrity of the building block can be maintained during scale-up, a critical requirement for agrochemical manufacturing [4]. Procurement of the racemic or chiral building block enables structure-activity relationship studies and process development for next-generation crop protection agents [3].

Precision Formulation Development via Salt Form Selection

For in vivo pharmacology or early-stage formulation studies, the availability of both free base and hydrochloride salt forms allows researchers to tailor the compound's physicochemical properties to specific experimental needs [1]. The hydrochloride salt provides enhanced aqueous solubility and stability, while the free base may be preferred for lipophilic matrices or for direct coupling reactions. This dual availability is not commonly found with simpler benzothiazole building blocks, offering a tangible advantage in preclinical development workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzothiazol-2-yl-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.